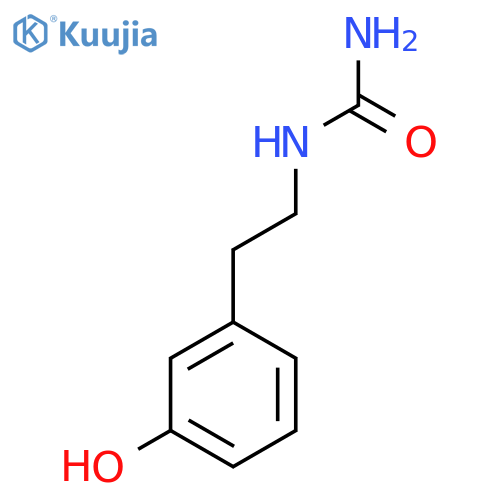Cas no 1445847-84-6 (1-(3-Hydroxyphenethyl)urea)

1-(3-Hydroxyphenethyl)urea structure
商品名:1-(3-Hydroxyphenethyl)urea
CAS番号:1445847-84-6
MF:C9H12N2O2
メガワット:180.203782081604
MDL:MFCD34169268
CID:5061895
1-(3-Hydroxyphenethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(3-Hydroxyphenethyl)urea
- E72610
-
- MDL: MFCD34169268
- インチ: 1S/C9H12N2O2/c10-9(13)11-5-4-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H3,10,11,13)
- InChIKey: OKJKIWMQIZJLFG-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1)CCNC(N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 173
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 0.6
1-(3-Hydroxyphenethyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1054733-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 95% | 5g |
$975 | 2023-09-02 | |
| Aaron | AR01DJSD-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 5g |
$891.00 | 2023-12-16 | |
| 1PlusChem | 1P01DJK1-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 5g |
$817.00 | 2023-12-21 | |
| 1PlusChem | 1P01DJK1-500mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 500mg |
$203.00 | 2023-12-21 | |
| A2B Chem LLC | AX10689-5mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 5mg |
$118.00 | 2024-04-20 | ||
| A2B Chem LLC | AX10689-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 5g |
$910.00 | 2024-01-04 | |
| A2B Chem LLC | AX10689-1g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 1g |
$310.00 | 2024-01-04 | |
| A2B Chem LLC | AX10689-250mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 250mg |
$160.00 | 2024-01-04 | |
| eNovation Chemicals LLC | Y1054733-1g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 95% | 1g |
$335 | 2023-09-02 | |
| A2B Chem LLC | AX10689-3mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 3mg |
$105.00 | 2024-04-20 |
1-(3-Hydroxyphenethyl)urea 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
1445847-84-6 (1-(3-Hydroxyphenethyl)urea) 関連製品
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1445847-84-6)1-(3-Hydroxyphenethyl)urea

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):169/309/867